N-ethylpyrrolidine-2-carboxamide N-ethylpyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1225063-04-6
VCID: VC0555525
InChI: InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)
SMILES: CCNC(=O)C1CCCN1
Molecular Formula: C7H14N2O · HCl
Molecular Weight: 178.66

N-ethylpyrrolidine-2-carboxamide

CAS No.: 1225063-04-6

Cat. No.: VC0555525

Molecular Formula: C7H14N2O · HCl

Molecular Weight: 178.66

* For research use only. Not for human or veterinary use.

N-ethylpyrrolidine-2-carboxamide - 1225063-04-6

Specification

CAS No. 1225063-04-6
Molecular Formula C7H14N2O · HCl
Molecular Weight 178.66
IUPAC Name N-ethylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C7H14N2O/c1-2-8-7(10)6-4-3-5-9-6/h6,9H,2-5H2,1H3,(H,8,10)
SMILES CCNC(=O)C1CCCN1

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

N-ethylpyrrolidine-2-carboxamide has the molecular formula C7H14N2O, featuring a five-membered pyrrolidine ring with an ethyl group attached to the nitrogen atom and a carboxamide group at the 2-position. This structural arrangement creates a compound with significant hydrogen bonding capabilities through its carboxamide functionality, which plays a crucial role in its biological interactions.

Physical Properties

The compound exists as a stable organic substance with specific physicochemical properties that influence its behavior in various chemical and biological systems. Its carboxamide group provides potential for hydrogen bond formation, while the ethyl group on the nitrogen contributes hydrophobic characteristics that affect solubility and membrane permeability.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

N-ethylpyrrolidine-2-carboxamide can be synthesized through condensation reactions between N-ethylamine and pyrrolidine-2-carboxylic acid. This synthetic route typically requires dehydrating agents such as dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation. The reaction pathway follows established principles of amide synthesis, where the carboxylic acid group of pyrrolidine-2-carboxylic acid reacts with the amine group of N-ethylamine under appropriate conditions.

Comparative Synthesis Methods

Table 1: Comparison of Potential Synthesis Methods for N-ethylpyrrolidine-2-carboxamide

Synthesis MethodStarting MaterialsReagentsConditionsAdvantagesLimitations
CondensationPyrrolidine-2-carboxylic acid, N-ethylamineDCCRoom temperature, inert atmosphereMild conditions, high yieldRequires purification steps
Modified Catalytic ApproachN-ethylpyrrolidine-2-carboxylic acidH₂, Pd/C140-160°C, 6 MPaPotential for scale-upHigher temperature requirements
Flow ChemistryPyrrolidine-2-carboxylic acid, N-ethylamineCoupling agentsContinuous flow, moderate temperatureImproved efficiency, reduced wasteSpecialized equipment needed

Chemical Reactivity Profile

Reaction Types

N-ethylpyrrolidine-2-carboxamide participates in various chemical reactions, demonstrating versatility in organic synthesis. The compound can undergo several transformation types:

  • Oxidation reactions can generate N-oxide derivatives, commonly employing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction reactions can convert the carboxamide group, potentially yielding N-ethylpyrrolidine derivatives when using strong reducing agents like lithium aluminum hydride.

  • Substitution reactions may occur, particularly at the amide functional group, where nucleophilic species can attack under appropriate conditions.

Structure-Reactivity Relationships

The reactivity of N-ethylpyrrolidine-2-carboxamide is influenced by its structural features. The pyrrolidine nitrogen provides basic characteristics, while the carboxamide group exhibits both hydrogen bond accepting and donating capabilities. These features create distinct reactivity patterns that differentiate it from related compounds.

Biological Activity and Medicinal Chemistry Applications

Enzyme Inhibition Properties

A significant aspect of N-ethylpyrrolidine-2-carboxamide's biological profile is its potential enzyme inhibition capabilities. The carboxamide functional group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity. This characteristic makes the compound valuable in studies of enzyme kinetics and inhibition mechanisms.

Structure-Activity Relationships in Biological Systems

Research on related compounds provides insights into potential structure-activity relationships for N-ethylpyrrolidine-2-carboxamide. Studies on pyrrole-2-carboxamides, which share the carboxamide functionality albeit on a different heterocyclic system, have demonstrated that incorporating phenyl and pyridyl groups with electron-withdrawing substituents to the ring structure, along with bulky substituents on the carboxamide, can significantly enhance antimicrobial activity .

Comparative Biological Activity

Table 2: Comparative Analysis of N-ethylpyrrolidine-2-carboxamide and Structurally Related Compounds

CompoundStructural FeaturesBiological ActivitiesMechanism of ActionResearch Focus
N-ethylpyrrolidine-2-carboxamideEthyl group on pyrrolidine nitrogen, carboxamide at position 2Potential enzyme inhibitionHydrogen bonding with enzyme active sitesEnzyme modulation studies
N-methylpyrrolidine-2-carboxamideMethyl group instead of ethylModerate enzyme inhibitionSimilar to ethyl analog but with altered hydrophobicityComparative enzyme studies
N-propylpyrrolidine-2-carboxamidePropyl group instead of ethylEnhanced hydrophobic interactionsIncreased lipophilicity affecting bindingStructure-activity relationship analysis
Pyrrole-2-carboxamidesPyrrole ring instead of pyrrolidineAntimicrobial activity (anti-TB)Possible MmpL3 inhibitionAntimicrobial development

Research Applications and Future Directions

Chemical Research Applications

N-ethylpyrrolidine-2-carboxamide serves as a valuable building block in organic synthesis, particularly in the development of more complex heterocyclic compounds. Its well-defined functional groups allow for selective transformations, making it useful in the construction of chemical libraries for various research purposes.

Biological Research Implications

In biological research, N-ethylpyrrolidine-2-carboxamide and related compounds have potential utility as molecular probes for studying protein-ligand interactions. The compound's ability to form hydrogen bonds through its carboxamide group enables specific interactions with biological macromolecules, potentially influencing their conformation and function.

Analytical Methods and Characterization

Spectroscopic Identification

The structural characterization of N-ethylpyrrolidine-2-carboxamide typically employs various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy can identify characteristic signals from the ethyl group (typically δ ~1.1–1.3 ppm for CH3 and δ ~3.2–3.5 ppm for CH2N) and pyrrolidine ring protons (approximately δ ~1.8–2.1 ppm for CH2 and δ ~3.7–4.0 ppm for NH).

  • Mass Spectrometry normally reveals characteristic fragmentation patterns, with the molecular ion peak corresponding to the compound's molecular weight of 142.2 g/mol.

Analytical Considerations

Table 3: Analytical Methods for N-ethylpyrrolidine-2-carboxamide Characterization

Analytical TechniqueKey ParametersExpected ResultsApplications
¹H NMRChemical shifts, coupling constantsCharacteristic signals for ethyl group and pyrrolidine ringStructural confirmation, purity assessment
¹³C NMRChemical shiftsDistinctive carbon resonances including carbonyl carbonCarbon framework verification
Mass Spectrometrym/z ratios, fragmentation patternsMolecular ion peak, characteristic fragmentsMolecular weight confirmation, structural analysis
FTIRAbsorption frequenciesCarbonyl stretching (~1650 cm⁻¹), N-H stretchingFunctional group identification
HPLCRetention time, peak areaSingle peak for pure compoundPurity determination, quantification

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